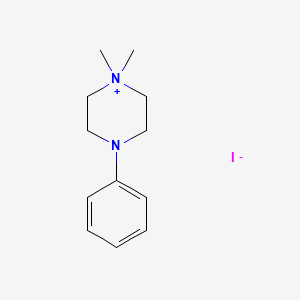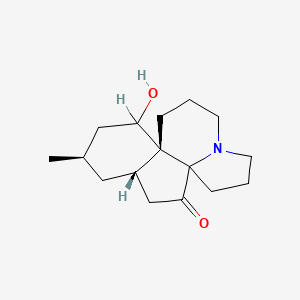
Formyl-5-hydroxykynurenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formyl-5-hydroxykynurenamine, also known as 6-hydroxymelatonin, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. Formyl-5-hydroxykynurenamine is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Formyl-5-hydroxykynurenamine can be biosynthesized from serotonin; which is mediated by the enzyme indoleamine 2, 3-dioxygenase 1. In humans, formyl-5-hydroxykynurenamine is involved in the tryptophan metabolism pathway.
Formyl-5-hydroxykynurenamine is a hydroxykynurenamine that is 5-hydroxykynurenamine with the hydrogen on the aryl amine replaced by a formyl group. It has a role as a metabolite and a mouse metabolite. It derives from a 5-hydroxykynurenamine.
Scientific Research Applications
Metabolic Pathways and Enzymatic Actions
Formyl-5-hydroxykynurenamine (5-HK) plays a significant role in mammalian metabolism. Initially detected in mouse urine as 'mousamine', it's produced via enzymatic processes in various organs, including the brain, lung, and small intestine. These enzymes catalyze the oxygenative ring cleavage of 5-hydroxytryptamine (5-HT) to produce N-formyl5-hydroxykynurenamine, which is further hydrolyzed to 5-HK by formamidase. This indicates that 5-HK could be a major pathway of 5-HT metabolism (Kitamura, Shimizu, & Ishihara, 1979).
Role in Platelet Aggregation
5-HK shows significant activity in regulating platelet aggregation. It specifically inhibits serotonin-induced aggregation of platelets without affecting aggregation induced by other agents like ADP, collagen, or adrenaline. This suggests 5-HK's potential as a modulator of serotonin-related physiological processes (Okuma, Tokuyama, Senoh, Hirata, & Hayaishi, 1976).
Effects on Vascular Systems
Studies on isolated dog basilar arteries indicate that 5-HK can cause dose-related contractions, displaying properties similar to serotonin. The contractile responses to both 5-HK and serotonin were found to be attenuated by methysergide, suggesting that 5-HK might share receptors with serotonin in vascular systems (Toda, Tokuyama, Seno, Hirata, & Hayaishi, 1974).
Interaction with Traditional Chinese Medicine
In a study investigating the metabolic characteristics of fever in rats, 5-HK was identified as a potential biomarker. This study indicates the involvement of 5-HK in the metabolism of 5-hydroxytryptamine and its possible interaction with traditional Chinese medicinal practices (Liu, Wang, Chen, Li, & Liu, 2013).
Serotonergic Receptors and Vascular Response
Further research on dog and human cerebral arteries showed that 5-HK causes contractions through serotonergic receptors and specifically inhibits serotonin's contractile response. This finding underlines 5-HK's role in modulating serotonergic activity in vascular tissues (Toda, 1975).
Potential Therapeutic Applications
Although not directly related to Formyl-5-hydroxykynurenamine, studies on 5-hydroxy-2-formylpyridine thiosemicarbazone highlight the therapeutic potential of compounds structurally related to 5-HK. These studies suggest possibilities for developing novel therapeutic agents based on the chemical properties of 5-HK and its derivatives (Deconti, Toftness, Agrawal, Tomchick, Mead, Bertino, Sartorelli, & Creasey, 1972).
properties
CAS RN |
958733-17-0 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
N-[2-(3-aminopropanoyl)-4-hydroxyphenyl]formamide |
InChI |
InChI=1S/C10H12N2O3/c11-4-3-10(15)8-5-7(14)1-2-9(8)12-6-13/h1-2,5-6,14H,3-4,11H2,(H,12,13) |
InChI Key |
CKAXPTWYSHDIBN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)C(=O)CCN)NC=O |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)CCN)NC=O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S,4R)-1-[(2S)-2-[4-[[4-[5-(furan-2-ylmethylamino)-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]benzoyl]amino]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1195033.png)




